6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including as an antituberculosis agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 4-[2-(Trifluoromethyl)phenoxy]pyridine
- 4-[3-(Trifluoromethyl)phenoxy]pyridine These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyridine core, which confer distinct chemical and biological properties .
Properties
CAS No. |
1956382-35-6 |
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Molecular Formula |
C9H6F3N3O |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16) |
InChI Key |
ZARAASKAYIGXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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